Tert-butyl N-ethyl-N-(3-fluoro-4-hydroxyphenyl)carbamate
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Overview
Description
Tert-butyl N-ethyl-N-(3-fluoro-4-hydroxyphenyl)carbamate is an organic compound with the molecular formula C13H18FNO3 It is a derivative of carbamate, featuring a tert-butyl group, an ethyl group, and a fluorohydroxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-ethyl-N-(3-fluoro-4-hydroxyphenyl)carbamate typically involves the reaction of 3-fluoro-4-hydroxyaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired carbamate product. The general reaction scheme is as follows:
- Dissolve 3-fluoro-4-hydroxyaniline in an appropriate solvent (e.g., dichloromethane).
- Add triethylamine to the solution to act as a base.
- Slowly add tert-butyl chloroformate to the reaction mixture while stirring.
- Allow the reaction to proceed at room temperature for several hours.
- Purify the product by standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, solvent choice, and reaction time can further improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-ethyl-N-(3-fluoro-4-hydroxyphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Conversion to an amine derivative.
Substitution: Replacement of the fluorine atom with other functional groups.
Scientific Research Applications
Tert-butyl N-ethyl-N-(3-fluoro-4-hydroxyphenyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl N-ethyl-N-(3-fluoro-4-hydroxyphenyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The presence of the fluorohydroxyphenyl moiety enhances its binding affinity and specificity. The pathways involved may include inhibition of key enzymes in metabolic or signaling pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl N-ethyl-N-(3-formyl-4-hydroxyphenyl)carbamate
- Tert-butyl N-ethyl-N-(3-chloro-4-hydroxyphenyl)carbamate
- Tert-butyl N-ethyl-N-(3-methyl-4-hydroxyphenyl)carbamate
Uniqueness
Tert-butyl N-ethyl-N-(3-fluoro-4-hydroxyphenyl)carbamate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
tert-butyl N-ethyl-N-(3-fluoro-4-hydroxyphenyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO3/c1-5-15(12(17)18-13(2,3)4)9-6-7-11(16)10(14)8-9/h6-8,16H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKAFAQLULCGYCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC(=C(C=C1)O)F)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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